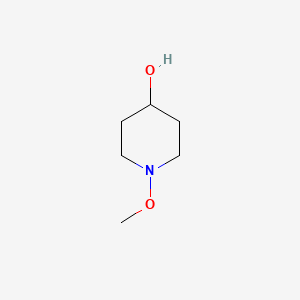

1-Methoxypiperidin-4-ol

説明

Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Synthesis

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents onto the piperidine ring, such as the methoxy (B1213986) and hydroxyl groups in 1-methoxypiperidin-4-ol, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

In the broader context of heterocyclic synthesis, this compound serves as a prime example of a functionalized building block. The presence of both a secondary alcohol and an N-methoxy amine within the same molecule provides two distinct points for chemical modification. This dual functionality enables chemists to construct intricate molecular architectures through sequential or orthogonal synthetic strategies. The synthesis of this compound can be achieved through methods such as the reduction of 1-methoxypiperidin-4-one (B179640). For instance, a preparation method involves the treatment of 1-methoxypiperidin-4-one in ethanol (B145695) with sodium borohydride (B1222165). google.com

Structural Features and Stereochemical Considerations within Piperidine Frameworks

The structure of this compound consists of a piperidine ring chair conformation, which is typical for such saturated six-membered heterocycles. The hydroxyl group at the C-4 position can exist in either an axial or equatorial orientation. The relative stereochemistry between the hydroxyl group and other substituents on the ring can significantly influence the molecule's shape and, consequently, its interaction with biological targets.

For this compound itself, the key structural features are the N-methoxy group and the C-4 hydroxyl group. The nitrogen atom's lone pair of electrons and the oxygen atoms of the methoxy and hydroxyl groups can participate in hydrogen bonding, which can affect its solubility and crystal packing. While this compound is achiral, its derivatives can contain multiple stereocenters, leading to the possibility of various diastereomers and enantiomers. The precise control of stereochemistry during the synthesis of such derivatives is a critical aspect of modern organic chemistry, as different stereoisomers often exhibit distinct biological activities.

General Research Importance as a Versatile Synthetic Motif and Building Block

The significance of this compound in research lies in its role as a versatile synthetic intermediate. ontosight.ai The hydroxyl group can be easily converted into other functional groups, such as ketones, esters, or ethers, or it can be used as a handle for attaching the piperidine ring to other molecular fragments. Similarly, the N-methoxy group can be cleaved under specific conditions to reveal a secondary amine, providing another point of diversification.

This versatility has been exploited in the development of novel compounds for various applications. For example, derivatives of this compound have been investigated for their potential as protecting groups in the synthesis of oligonucleotides. Specifically, the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group has been used to protect the 2'-hydroxy functions in RNA synthesis. researchgate.netresearchgate.net Furthermore, the core structure is found in molecules explored in medicinal chemistry research, including the development of inhibitors for enzymes like the epidermal growth factor receptor (EGFR). chemrxiv.org The ability to readily modify the this compound scaffold makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Compound Data

| Compound Name |

| This compound |

| 1-Methoxypiperidin-4-one |

| Sodium borohydride |

| 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) |

| (1r,4r)-4-(6-((2-(4-Methoxypiperidin-1-yl)pyrimidin-4-yl)amino)-2-methyl-1H-imidazo[1,2-b]pyrazol-1- yl)cyclohexan-1-ol |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Boiling Point | 220-230°C |

| Melting Point | 120-125°C |

Structure

3D Structure

特性

CAS番号 |

93841-20-4 |

|---|---|

分子式 |

C6H13NO2 |

分子量 |

131.17 g/mol |

IUPAC名 |

1-methoxypiperidin-4-ol |

InChI |

InChI=1S/C6H13NO2/c1-9-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 |

InChIキー |

SMXILXHGRZEYOP-UHFFFAOYSA-N |

正規SMILES |

CON1CCC(CC1)O |

製品の起源 |

United States |

Synthetic Methodologies for 1 Methoxypiperidin 4 Ol and Its Analogues

Classical Approaches for Piperidin-4-ol Core Synthesis Precursors

The construction of the piperidin-4-ol skeleton traditionally relies on established methods that either build the heterocyclic ring from acyclic precursors or functionalize a pre-existing piperidine (B6355638) core.

Ring-Closing Reactions for Piperidine Formation

The formation of the piperidine ring is a cornerstone of heterocyclic chemistry. One of the most common strategies for preparing the 4-piperidone (B1582916) precursor, which can be readily reduced to the desired alcohol, is the Dieckmann condensation. dtic.mil This involves the intramolecular cyclization of a diester in the presence of a base, typically following the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil

Another powerful method is the Petrenko-Kritschenko reaction, a double Mannich reaction where two moles of an aldehyde condense with a primary amine and a β-ketoester to form the 2,6-disubstituted-4-piperidone ring system. dtic.milchemrevlett.com Reductive amination of 1,5-dicarbonyl compounds also serves as a direct route to the piperidine core. acs.org For instance, the ring-closing double reductive amination of 1,5-dialdehydes with O-substituted hydroxylamines provides a de novo pathway to N-alkoxypiperidines. acs.orgresearchgate.net

Aza-Diels-Alder reactions, a type of [4+2] cycloaddition, offer another convergent approach to synthesizing tetrahydropyridine (B1245486) intermediates, which can be subsequently reduced to piperidines. dtic.mil These classical methods provide robust and scalable access to the fundamental piperidine-4-one or piperidin-4-ol frameworks.

Functionalization of Pre-existing Piperidine Systems

When a piperidine ring is already available, the most direct method to introduce the 4-hydroxyl group is through the reduction of a corresponding piperidin-4-one. This transformation is typically achieved with high efficiency using standard reducing agents. For example, the reduction of 1-methoxy-piperidin-4-one with sodium borohydride (B1222165) in ethanol (B145695) yields 1-methoxypiperidin-4-ol. google.com This precursor ketone can be prepared via methods published in established chemical literature. google.com

The versatility of the piperidin-4-ol scaffold allows for its use as a key intermediate in the synthesis of various pharmaceutical agents. The hydroxyl group and the piperidine nitrogen can be further functionalized to create a diverse range of compounds.

Contemporary Catalytic and Asymmetric Synthesis Strategies for this compound Derivatives

Modern synthetic chemistry increasingly focuses on the control of stereochemistry, which is crucial for the biological activity of pharmaceutical compounds. The development of catalytic and asymmetric methods provides elegant solutions for synthesizing chiral piperidin-4-ol derivatives with high levels of enantiomeric and diastereomeric purity.

Stereoselective Introduction of the 4-Hydroxyl Group

The stereoselective reduction of prochiral N-substituted piperidin-4-ones is a primary strategy for establishing the stereochemistry of the 4-hydroxyl group. ugent.be This can be accomplished through both chemical and biocatalytic methods. ugent.be

Chemical approaches often utilize chiral reducing agents or catalysts. For instance, the reduction of 2,6-cis-disubstituted 4-oxopiperidines can lead to 2,4,6-cis,cis-trisubstituted 4-hydroxypiperidines with high diastereoselectivity. nih.gov

Biocatalysis has emerged as a powerful tool for this transformation. Carbonyl reductases, for example, have been used for the reduction of N-protected 4-oxo-3-phenylpiperidine-1-carboxylates, achieving exceptional enantiomeric excess (>99% ee) and conversion rates. rsc.orgresearchgate.net The use of different, stereoselectively distinct enzymes can provide access to all four possible stereoisomers of 3-substituted-4-hydroxypiperidines. rsc.orgresearchgate.net This highlights the complementary nature of chemical and enzymatic reductions for accessing specific stereoisomers. ugent.be

| Substrate | Catalyst/Reagent | Product Stereochemistry | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (HeCR) | (3R,4S) | >99% ee | rsc.orgresearchgate.net |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (DbCR) | (3S,4R) | >99% ee | rsc.orgresearchgate.net |

| cis-2-methyl-6-alkyl-4-oxopiperidines | Chemical Reducing Agent | 2,4,6-cis,cis | High diastereoselectivity | nih.gov |

Chiral Induction in Piperidine Ring Construction

Constructing the piperidine ring asymmetrically from acyclic precursors is a highly efficient strategy that installs chirality early in the synthetic sequence. A variety of methods have been developed to achieve this.

Organocatalysis offers a powerful platform for chiral piperidine synthesis. For example, a quinoline (B57606) organocatalyst combined with trifluoroacetic acid can catalyze the intramolecular aza-Michael reaction of N-tethered alkenes to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. mdpi.com The use of N-tert-butanesulfinyl imines, a well-established chiral auxiliary, enables the asymmetric synthesis of a wide range of nitrogen-containing heterocycles, including piperidines. beilstein-journals.org

Metal-catalyzed reactions also feature prominently. Gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which, after reduction and rearrangement, form highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Palladium-catalyzed enantioselective [4+2] cycloadditions represent another advanced strategy. researchgate.net For instance, the annulation of imines with allenes, catalyzed by a chiral phosphine, furnishes functionalized piperidine derivatives with very good stereoselectivity. nih.gov

Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, mimicking the natural role of Δ1-piperideine. rsc.org This approach provides chiral dihydropyridinone intermediates that are versatile precursors for a variety of piperidine alkaloids. rsc.org

| Reaction Type | Catalyst/Auxiliary | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular aza-Michael | Quinoline Organocatalyst | N-tethered alkene | Enantioenriched 2,5-disubstituted piperidines | mdpi.com |

| Gold-catalyzed Cyclization | Gold(I) Catalyst | N-homopropargyl amide | Diastereoselective piperidin-4-ols | nih.gov |

| [4+2] Annulation | Chiral Phosphine/Palladium | Imine and allene | Enantioenriched functionalized piperidines | nih.gov |

| Vinylogous Mannich Reaction | Chiral Amine/Dienolate | Chiral dihydropyridinone | Multi-substituted chiral piperidines | rsc.org |

Enantioselective and Diastereoselective Methoxylation at the Nitrogen

The N-methoxy group is a distinguishing feature of this compound. The synthesis of N-alkoxypiperidines can be achieved through various routes, often involving the cyclization of precursors already containing the N-alkoxy functionality. For example, a highly diastereoselective synthesis of functionalized N-alkoxypiperidines was developed from β-nitrostyrenes and alkoxyamines. um.edu.mt This multi-step sequence, which can be performed in a one-pot fashion, creates three stereogenic centers with high control, yielding N-alkoxy-2-hydroxypiperidines. um.edu.mt Another approach involves the ring-closing double reductive amination of 1,5-dialdehydes with O-substituted hydroxylamines, which directly incorporates the N-alkoxy group during ring formation. acs.orgresearchgate.net

While the direct enantioselective methoxylation of a pre-formed chiral piperidine is less commonly described, the principles of diastereoselective N-oxygenation are established. The nitrogen atom in N-alkoxypiperidines is stereogenic and exhibits a significant barrier to inversion, which was measured to be approximately 15 kcal/mol in polyhydroxylated derivatives. researchgate.net This inherent stability allows for the separation and characterization of distinct N-alkoxy diastereomers. The synthesis of such compounds often relies on controlling the stereochemistry during the ring-forming step, where the approach of the reagents is dictated by the existing stereocenters in the molecule, leading to a diastereoselective outcome at the nitrogen center.

Derivatization Routes for Functionalizing this compound

Derivatization of this compound can be systematically approached by targeting its distinct functional moieties. The presence of the secondary alcohol, the N-O bond, and the saturated heterocyclic ring offers multiple avenues for synthetic elaboration.

The secondary hydroxyl group at the C-4 position is a primary site for functionalization due to its reactivity. Standard organic transformations can be employed to modify this group, thereby altering the polarity, steric profile, and potential for hydrogen bonding of the parent molecule.

Esterification and Acylation: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic anhydrides. tcichemicals.com This reaction is often used to install a variety of functional groups or to serve as a protecting group strategy.

Etherification: Formation of ethers is another common modification. For instance, related 1-aryl-4-hydroxypiperidines are converted to their 4-methoxy or 4-ethoxy derivatives, which can serve as more stable protecting groups in multi-step syntheses. rsc.org The 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group, for example, has been developed for the protection of 2'-hydroxy functions in oligonucleotide synthesis. rsc.orgresearchgate.net

Oxidation: Oxidation of the 4-hydroxyl group provides access to the corresponding ketone, 1-methoxypiperidin-4-one (B179640). This ketone is a valuable intermediate, for example, in its own right as a precursor for the synthesis of the parent alcohol via reduction with agents like sodium borohydride. nih.gov

Below is a table summarizing common derivatization agents for hydroxyl groups.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Esterification | Acyl Chlorides | Acetyl Chloride | Acetate Ester |

| Esterification | Carboxylic Anhydrides | Acetic Anhydride | Acetate Ester |

| Etherification | Alkyl Halides | Methyl Iodide | Methyl Ether |

| Derivatization | Isocyanates | Phenyl Isocyanate | Carbamate |

The N-methoxy group is generally stable but can undergo specific transformations, often under thermal or oxidative conditions. Its primary role in many synthetic strategies is to modulate the reactivity of the piperidine ring rather than to be transformed itself. chimia.ch

N-O Bond Cleavage: The N-O bond in N-alkoxyamines can undergo homolytic cleavage at elevated temperatures to generate an aminyl radical and an alkoxy radical. researchgate.net The bond dissociation energy (BDE) is a critical factor, and cleavage can be promoted by the stability of the resulting radicals. researchgate.netacs.org Oxidative methods, using chemical oxidants or photoredox catalysis, can trigger mesolytic cleavage of the N-O bond, leading to the formation of nitroxides and carbocations, or oxoammonium ions and carbon-centered radicals. rsc.org

N-Dealkoxylation/Demethylation: While direct N-demethoxylation of this compound is not widely reported, related N-dealkylation and N-demethylation reactions of piperidines are well-established. nih.gov For example, N-demethylation of certain piperidine-based ligands can be achieved using reagents like α-chloroethyl chloroformate. nih.gov In metabolic studies, enzymes such as cytochrome P450 (CYP) isoenzymes CYP1A2 and CYP3A4 are known to catalyze the N-demethylation of piperidine-type compounds. thieme-connect.de Such transformations would convert the N-methoxy derivative back to a secondary amine, opening up further avenues for N-functionalization.

Direct and selective functionalization of the C-H bonds on the piperidine ring is a powerful strategy for creating complex analogues. Modern catalytic methods have enabled site-selective modifications that were previously challenging.

C-2 Functionalization: The C-2 position (α to the nitrogen) is electronically activated and the most accessible site for C-H functionalization. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are effective for introducing substituents at this position. The choice of N-protecting group and catalyst can fine-tune the selectivity. For instance, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ and N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ both yield 2-substituted products.

C-4 Functionalization: Directing C-H functionalization to the C-4 position requires overcoming the inherent reactivity of the C-2 and C-3 positions. This has been achieved by using specific N-acyl protecting groups that sterically block the C-2 position and direct a rhodium catalyst to the C-4 C-H bond. For example, using N-α-oxoarylacetyl-piperidines in combination with the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst facilitates C-H functionalization to produce 4-substituted analogues.

C-3 Functionalization: The C-3 position is often the most difficult to functionalize directly due to electronic deactivation from the adjacent nitrogen atom. An indirect, multi-step approach has been developed involving the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by regioselective and stereoselective reductive ring-opening of the resulting cyclopropane (B1198618) to install a substituent at the C-3 position.

The following table summarizes catalyst and substrate combinations for site-selective C-H functionalization of the piperidine ring.

| Target Position | Strategy | N-Protecting Group | Catalyst Example | Reference |

|---|---|---|---|---|

| C-2 | Direct C-H Insertion | N-Boc | Rh₂(R-TCPTAD)₄ | , |

| C-2 | Direct C-H Insertion | N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | , |

| C-4 | Directed C-H Insertion | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | , |

| C-3 | Indirect (Cyclopropanation/Ring-Opening) | N-Boc | (Cyclopropanation Catalyst) | , |

Transformations Involving the N-Methoxy Group

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanisms underlying the derivatization of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Influence of the N-Methoxy Group on Reactivity: The N-methoxy group significantly influences the electronic properties of the piperidine system. In studies on related N-methoxyamides, the N-methoxy group was found to enhance the nucleophilicity of the nitrogen atom, enabling reactions like direct coupling with aldehydes that are not feasible with ordinary amides. chimia.ch Conversely, it also increases the electrophilicity of an adjacent amide carbonyl, promoting nucleophilic additions. chimia.ch This dual electronic influence is a key element in controlling reactivity.

Mechanism of C-H Functionalization: The rhodium-catalyzed C-H functionalization proceeds via the formation of a rhodium-carbene intermediate. This electrophilic species then undergoes a C-H insertion reaction with one of the piperidine's C-H bonds. The site selectivity is governed by a combination of electronic factors (the α-position is most electron-rich), steric hindrance, and directing effects from the N-acyl group, which can position the catalyst for insertion at a specific remote site like C-4.

Conformational Dynamics and Stereomutation: The stereochemical stability of N-alkoxypiperidines has been investigated using variable temperature NMR spectroscopy. These studies revealed that the rate-determining step for the interconversion of stereoisomers is the piperidine ring flip, not nitrogen inversion or rotation around the N-O bond. nih.gov The energy barrier for this process in polyhydroxylated N-alkoxypiperidine derivatives was determined to be approximately 15 kcal/mol. thieme-connect.de This indicates a relatively high conformational stability at room temperature, which is an important consideration in stereoselective synthesis.

N-O Bond Cleavage Mechanisms: The cleavage of the N-O bond in alkoxyamines can proceed through different pathways. Thermal homolysis is a radical process where the bond breaks to form a nitroxide and a carbon-centered radical. researchgate.net In contrast, oxidative cleavage, often termed mesolysis, is an ionic pathway. rsc.org Depending on the conditions, oxidation can lead to the formation of a nitroxide and a carbocation, or an oxoammonium ion and a carbon-centered radical, providing access to different types of reactive intermediates for further transformations. rsc.org

Chemical Reactivity and Transformation Profile of 1 Methoxypiperidin 4 Ol Derivatives

Reactions at the Hydroxyl Moiety

The secondary alcohol at the 4-position of the piperidine (B6355638) ring is a versatile functional group, capable of undergoing a variety of transformations common to alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of 1-methoxypiperidin-4-ol can readily participate in esterification and etherification reactions to yield a diverse array of derivatives.

Esterification is the reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. nih.gov This process is typically catalyzed by a strong acid, such as sulfuric acid, when reacting directly with a carboxylic acid. nih.govnih.gov Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct. chimia.ch For instance, the acylation of a related piperidin-4-ol derivative with acryloyl chloride in the presence of triethylamine proceeds efficiently to yield the corresponding ester. chimia.ch

Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). A common method for achieving this is the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide) to form the desired ether. rsc.org This procedure has been successfully applied to 4-hydroxypiperidine (B117109) derivatives to synthesize their 4-methoxy analogues. rsc.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst/Base | General Product |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | 1-Methoxy-4-(acyloxy)piperidine |

| Acid Chloride (R-COCl) | Triethylamine (Et₃N) | 1-Methoxy-4-(acyloxy)piperidine |

| Etherification | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | None | 1-Methoxy-4-(alkoxy)piperidine |

Oxidation and Reduction Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-methoxypiperidin-4-one (B179640) . This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more modern methods like Swern or Dess-Martin periodinane oxidation. The choice of oxidant depends on the desired reaction conditions and substrate tolerance. The oxidation of structurally similar N-substituted 4-piperidinols to their respective 4-piperidones is a well-documented process in heterocyclic chemistry. scispace.com

Conversely, the reduction of 1-methoxypiperidin-4-one would yield this compound. This can be achieved using various reducing agents, most commonly hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which, upon aqueous workup, results in the formation of the secondary alcohol.

Nucleophilic Reactivity of the Hydroxyl Group

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for the esterification and etherification reactions discussed previously, where the oxygen atom attacks an electrophilic carbonyl carbon or an alkyl halide. nih.govrsc.org

Beyond these transformations, the hydroxyl group can react with a range of other electrophiles. For example, it can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters. These sulfonate esters are excellent leaving groups, converting the hydroxyl group into a site susceptible to nucleophilic substitution by a wide variety of nucleophiles, thereby enabling further functionalization of the piperidine ring at the C-4 position.

Reactivity of the N-Methoxy Group

The N-methoxy group is a unique feature of the molecule that significantly influences its reactivity. It can be cleaved under specific conditions or can act as a control element to modulate the reactivity of other parts of the molecule.

Cleavage and Removal Mechanisms

The nitrogen-oxygen (N-O) bond in N-methoxyamines is susceptible to cleavage under reductive conditions. Transformations of N-methoxyamines often involve their reductive cleavage with reagents like samarium(II) iodide (SmI₂) or zinc metal, which proceed via a single electron transfer mechanism to furnish the corresponding secondary amine (in this case, 4-hydroxypiperidine). scispace.com Another approach involves catalytic hydrogenation. For instance, attempts to reduce methoxypyridine with sodium in methyl alcohol resulted in the cleavage of the methoxy (B1213986) group. anu.edu.au While less common than C-O bond cleavage, homolytic cleavage of the N-O bond in N-alkoxyamines can also occur, particularly under thermal or photochemical conditions, leading to the formation of aminyl radicals. rsc.orgnih.govresearchgate.net

Role as an Activating or Directing Group in Electrophilic/Nucleophilic Processes

The N-methoxy group serves as a powerful "reactivity control element". chimia.ch Research on N-methoxyamides has shown that the N-methoxy group can enhance the nucleophilicity of the adjacent nitrogen atom, enabling reactions that are not feasible with ordinary amides, such as direct intermolecular condensation with aldehydes. chimia.ch

Transformations of the Piperidine Ring System

The inherent reactivity of the piperidine ring in this compound derivatives enables a variety of structural modifications. These transformations are fundamental in medicinal chemistry and drug discovery, allowing for the strategic manipulation of the heterocyclic core to optimize biological activity and other molecular properties.

Ring-Opening Reactions and Subsequent Transformations

While specific examples of ring-opening reactions directly involving this compound are not extensively detailed in the provided search results, the general principles of piperidine ring-opening can be inferred. Such reactions often proceed through the cleavage of a carbon-nitrogen bond, which can be facilitated by various reagents and conditions. For instance, the use of photoactive groups, such as a benzoyl group attached to the piperidine nitrogen, can lead to Norrish-Yang type reactions upon irradiation, resulting in ring-opened intermediates that can subsequently cyclize to form different ring systems. thieme.de

Ring-Contraction and Ring-Expansion Studies

The structural modification of the piperidine ring through contraction and expansion is a powerful strategy for generating novel heterocyclic scaffolds.

Ring-Contraction:

Recent studies have demonstrated the feasibility of contracting piperidine rings to form pyrrolidines. One approach involves a photomediated rearrangement of α-benzoylated piperidines, which, upon irradiation, can yield cyclopentyl amines. thieme.de Another method utilizes an oxidative rearrangement of N-H piperidines with reagents like phenyliodine(III) diacetate (PIDA), leading to the formation of pyrrolidine (B122466) derivatives. researchgate.net This transformation proceeds through an iminium ion intermediate that can be trapped by nucleophiles. researchgate.net Proton-Coupled Electron Transfer (PCET) has also been employed to facilitate the ring contraction of β-hydroxy cyclic amines, including hydroxypiperidines, to furnish N-alkyl-pyrrolidines. acs.org

Ring-Expansion:

Methodologies for expanding the piperidine ring to seven- or eight-membered azacycles have also been developed. Palladium-catalyzed allylic amine rearrangements have proven effective for the two-carbon ring expansion of 2-alkenyl piperidines to their corresponding azepane and azocane (B75157) counterparts. rsc.org This process is notable for its mild conditions and tolerance of various functional groups. rsc.org Other strategies for ring expansion include the Dowd-Beckwith rearrangement, which homologates cyclic ketones, and reactions involving the insertion of carbenes into silyl (B83357) enol ethers derived from cyclic ketones. nih.gov

| Transformation | Starting Material Type | Reagents/Conditions | Product Type | Reference |

| Ring Contraction | α-Benzoylated Piperidines | Photolysis | Cyclopentyl Amines | thieme.de |

| Ring Contraction | N-H Piperidines | PhI(OAc)₂ | Pyrrolidines | researchgate.net |

| Ring Contraction | β-Hydroxy Piperidines | Proton-Coupled Electron Transfer (PCET) | N-Alkyl-pyrrolidines | acs.org |

| Ring Expansion | 2-Alkenyl Piperidines | Palladium Catalyst | Azepanes, Azocanes | rsc.org |

| Ring Expansion | Cyclic Tertiary Carbinols | Semi-pinacol-like rearrangement | Ring-expanded ketones | nih.gov |

Hydrogenation and Dehydrogenation Studies

The hydrogenation of piperidine rings is a common transformation to produce saturated cyclic amines. Conversely, dehydrogenation introduces unsaturation, leading to pyridines or other unsaturated heterocycles. While specific studies on the hydrogenation and dehydrogenation of this compound itself are not prominent in the search results, the general chemistry is well-established. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a standard method for reducing the piperidine ring, should it contain any sites of unsaturation. Dehydrogenation can be achieved using various oxidizing agents or catalytic systems, often at elevated temperatures.

Applications of 1 Methoxypiperidin 4 Ol Scaffolds in Advanced Organic and Medicinal Chemistry Research

Building Block in the Construction of Complex Heterocyclic Systems

The structural features of 1-methoxypiperidin-4-ol make it an ideal synthon for constructing more elaborate heterocyclic frameworks. The hydroxyl and methoxyamino groups provide orthogonal handles for sequential chemical transformations, enabling the assembly of intricate polycyclic systems and the incorporation of the piperidine (B6355638) core into other important heterocyclic rings.

The piperidine ring is a prevalent feature in a multitude of polycyclic natural products and synthetic drugs. The development of synthetic routes to complex polycyclic scaffolds often relies on strategic bond formations that build additional rings onto a pre-existing core. The this compound scaffold offers reactive sites that can be exploited for cyclization reactions. For instance, the hydroxyl group can be converted into a leaving group or used as a nucleophile in intramolecular reactions to forge new carbon-carbon or carbon-heteroatom bonds, leading to fused or bridged bicyclic systems. The unusual electronic properties and reactivity of such scaffolds make them ideal for the synthesis of complex polycyclic carbon frameworks. researchgate.net

The this compound moiety is frequently integrated into other medicinally relevant heterocyclic systems, such as pyrimidines and indoles, to generate novel compounds with potential therapeutic applications.

Pyrimidines: In the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, the 1-methoxypiperidine (B8330441) scaffold has been successfully incorporated. For example, the intermediate 4-chloro-2-(4-methoxypiperidin-1-yl)pyrimidine serves as a crucial building block. chemrxiv.orgchemrxiv.org This intermediate is then coupled with other fragments to produce potent and selective EGFR inhibitors. chemrxiv.org Similarly, in the search for novel tauopathy Positron Emission Tomography (PET) tracers, 5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine was synthesized as a key precursor for more complex indole-based molecules. acs.org

Indoles: The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry. The this compound unit has been appended to indole rings to create potent inhibitors of biological targets. Patent literature describes the synthesis of complement factor B inhibitors where the methoxypiperidine ring is linked to a substituted indole. google.com Specific examples include compounds like 4-((4-methoxy-2-phenylpiperidin-1-yl)methyl)-5,7-dimethyl-1H-indole and 4-(1-((5,7-dimethyl-1H-indol-4-yl)methyl)-4-methoxypiperidin-2-yl)benzamide, demonstrating the successful fusion of these two important heterocyclic motifs. google.comgoogleapis.com

Synthesis of Polycyclic Scaffolds

Precursor in the Synthesis of Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for interrogating biological systems, identifying protein targets, and validating therapeutic hypotheses. leibniz-fmp.de The this compound scaffold serves as a valuable starting point for the synthesis of such probes due to its favorable physicochemical properties and synthetic tractability.

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. google.com These studies involve the systematic modification of a molecule to understand how changes in its structure affect its biological activity. The this compound core is readily amenable to such modifications.

In one study focused on developing O-GlcNAcase (OGA) inhibitors, researchers introduced a 4-hydroxypiperidine (B117109) and a 4-methoxypiperidine (B1585072) moiety to explore the impact of polar substituents, although in this specific case, the modifications did not yield beneficial effects. acs.org This highlights the iterative nature of SAR, where even negative results provide valuable information. In other research, the 4-phenylpiperidin-4-ol (B156043) group is noted as a well-established fragment in existing drugs, prompting the synthesis of related analogues. nih.gov

Furthermore, derivatives such as the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group have been developed as protecting groups for the 2'-hydroxy functions in the chemical synthesis of oligoribonucleotides. researchgate.netnih.gov This synthetic utility indirectly facilitates the generation of analogues for biological studies by enabling complex assembly strategies. gla.ac.uk

The exploration of chemical space—the vast ensemble of all possible molecules—is a key strategy in modern hit and lead discovery. chimia.charxiv.org This is often accomplished by creating large, diverse libraries of compounds that can be screened for biological activity. Scaffolds like this compound are excellent starting points for library synthesis because they represent biologically validated structures that can be readily diversified. chimia.ch

Vast virtual libraries, such as the Freedom Space containing 142 billion compounds and the CHEMriya™ space with 55 billion molecules, are built upon well-established reaction protocols and synthetically accessible building blocks. biosolveit.debiosolveit.de These platforms allow for ultra-fast computational exploration to identify promising new scaffolds for drug discovery. biosolveit.debiosolveit.de The inclusion of building blocks like this compound in these collections allows researchers to navigate and explore new regions of chemical space, accelerating the identification of novel bioactive compounds.

Synthetic Strategies for Analogue Generation in SAR Studies

Application in Radiochemistry Research for Positron Emission Tomography (PET) Tracer Synthesis

PET is a powerful non-invasive imaging technique that relies on the administration of molecules labeled with a positron-emitting radionuclide. nih.gov The development of novel PET tracers is a major focus of radiochemistry research. The this compound scaffold has proven useful in the synthesis of PET tracers for imaging tau protein aggregates in the brain, which are a hallmark of Alzheimer's disease and other tauopathies. acs.org

In a comprehensive study, researchers developed a series of indole-based tau ligands, with the 1-methoxypiperidine moiety playing a central role. The methoxy (B1213986) group on the piperidine ring provides a potential site for radiolabeling with carbon-11 (B1219553) (¹¹C) to produce an O-[¹¹C]CH₃ tracer. acs.org

A library of compounds was synthesized to establish SAR, leading to the identification of promising candidates for PET imaging. acs.org One particularly promising compound, designated [18F]75, which incorporates a fluorinated indole coupled to a methoxypiperidine ring, was developed. The synthesis involved preparing a key intermediate and introducing the fluorine-18 (B77423) (¹⁸F) radioisotope in a late-stage reaction, a common strategy in PET chemistry due to the short half-life of the isotopes. acs.orgnih.gov Nonhuman primate PET imaging with [18F]75 showed excellent brain uptake and favorable clearance properties, marking it as a promising candidate for translation to human clinical studies. acs.org

Table 1: Properties of Selected Tau PET Tracer Candidates Incorporating the Methoxypiperidine Scaffold acs.org

| Compound | Description | CNS MPO Score | PET MPO Score | BBB Score | Potential Radiolabel |

|---|---|---|---|---|---|

| Compound 74 | Indole-pyridine derivative with a methoxypiperidine moiety. | 3.0 | 2.1 | 5.01 | ¹⁸F |

| Compound 75 | Indole-pyrimidine derivative with a methoxypiperidine moiety. A promising candidate for human PET studies. | 4.1 | 3.5 | - | ¹⁸F |

| Compound 42 | 6-Fluoro-2-(2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-1H-indole. | - | - | - | ¹¹C (O-CH₃) |

| Compound 109 | N-methylated indole derivative with a methoxypiperidine moiety. | - | - | - | ¹¹C (N-CH₃) |

CNS MPO: Central Nervous System Multi-Parameter Optimization; PET MPO: PET Multi-Parameter Optimization; BBB: Blood-Brain Barrier. Higher MPO and BBB scores are generally predictive of a more successful CNS PET agent.

Precursor Synthesis for Radiolabeling

The synthesis of precursors for radiolabeling is a critical step in the development of Positron Emission Tomography (PET) tracers. The this compound moiety is often selected for its favorable properties, which can be conferred upon a potential PET agent. Research has demonstrated its use in creating precursors for tracers targeting tau protein aggregates, which are hallmarks of several neurodegenerative disorders, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). nih.govacs.org

A common strategy involves coupling a methoxypiperidine derivative to a heterocyclic core, which will later be the site of radioisotope incorporation. For instance, in the development of tauopathy tracers, 4-methoxypiperidine has been reacted with 5-bromo-2-chloropyrimidine. acs.org This reaction, typically a nucleophilic substitution, serves to link the piperidine scaffold to the core structure that will bind to the target protein.

Another detailed example is the synthesis of a precursor for the PET tracer [¹⁸F]OXD-2314, designed for imaging non-Alzheimer's tauopathies. nih.gov The synthesis begins with the nucleophilic aromatic substitution of (S)-3-methoxypiperidine onto a pyridine (B92270) ring system. nih.gov The resulting intermediate undergoes further functionalization, such as bromination and a subsequent Suzuki coupling reaction, to build the complete, complex precursor molecule ready for the final radiolabeling step. nih.gov These multi-step syntheses are designed to produce a stable precursor that can be reliably and efficiently radiolabeled. nih.govepo.org

Table 1: Examples of Precursor Synthesis for Radiolabeling

| Target Radiotracer | Precursor Scaffold | Key Synthetic Steps | Reference |

|---|---|---|---|

| Tau Ligands (e.g., 74, 75) | 4-Methoxypiperidine | Nucleophilic substitution with a substituted pyrimidine (B1678525) or pyridine ring system. | nih.govacs.org |

| [¹⁸F]OXD-2314 | (S)-3-Methoxypiperidine | 1. Nucleophilic aromatic substitution. 2. Bromination. 3. Suzuki coupling. | nih.gov |

Evaluation of Synthetic Routes for Tracer Incorporation

The choice of a synthetic route for incorporating a radioisotope is governed by several factors, including the ease of precursor synthesis, the efficiency of the radiolabeling reaction, and the required purity of the final tracer. acs.orgnih.gov The methoxypiperidine scaffold has been part of molecules specifically chosen because they allow for straightforward and high-yield radiolabeling procedures.

For example, compounds designated as 74 and 75 in one study were prioritized for evaluation not necessarily because they showed the highest binding affinity, but because their precursors were relatively simple to synthesize and they could be readily labeled with Fluorine-18. nih.govacs.org The labeling method employed was an [¹⁸F]fluoro-denitration reaction on a 2-nitropyridine (B88261) ring system, a well-established and reliable technique in radiochemistry. nih.govacs.org

Table 2: Evaluation of Radiolabeling Strategies

| Strategy | Precursor Feature | Advantage | Example Compound Class | Reference |

|---|---|---|---|---|

| [¹⁸F]Fluoro-denitration | 2-Nitropyridine ring | Simple precursor synthesis, accessible labeling mechanism. | Tau ligands 74 & 75 | nih.govacs.org |

| One-Pot Labeling/Deprotection | N-Boc protected precursor | Improved precursor solubility, faster synthesis. | [¹⁸F]AV-1451 | nih.gov |

Role in Polymerization Chemistry and Material Science Precursors

Beyond medicinal applications, the structural motifs related to this compound are instrumental in the field of material science, particularly in the creation of redox-active polymers for energy storage applications.

Functional Monomer Synthesis

The synthesis of functional monomers is the foundational step for building polymers with specific, tailored properties. researchgate.net Derivatives of this compound, such as 2,2,6,6-tetramethyl-1-methoxy-piperidin-4-ol (a derivative of TEMPO), are used to create functional molecules for controlled polymerization processes. tum.de

In this context, the this compound derivative is not typically the monomer itself but is converted into an alkoxyamine. tum.de This alkoxyamine can then serve as a key component in techniques like nitroxide-mediated polymerization or as an initiator for other controlled radical polymerizations, such as rare-earth metal-mediated group transfer polymerization (REM-GTP). tum.de The synthesis involves preparing these specialized alkoxyamines which effectively act as protected or dormant forms of a radical species, allowing for the precise construction of polymer chains. tum.demdpi.com This approach enables the creation of monomers or initiators that carry a latent redox-active site.

Table 3: Synthesis of Functional Molecules for Polymerization

| Starting Material | Functional Molecule | Polymerization Technique | Reference |

|---|

Integration into Polymer Architectures for Redox-Active Materials

The integration of redox-active units into polymer structures is a key strategy for developing advanced materials for applications like organic radical batteries. d-nb.inforsc.org The functional alkoxyamines derived from this compound derivatives are crucial for this process. tum.de

Using techniques like REM-GTP, these alkoxyamine-functionalized molecules are used to polymerize other monomers, such as dialkyl vinylphosphonates. tum.de This results in well-defined block copolymers where the this compound derivative is incorporated throughout the polymer architecture. This moiety serves as a protected form of a stable nitroxide radical (TEMPO). tum.de

After polymerization, a deprotection step (e.g., oxidative or thermolytic) is performed to convert the methoxyamine units into their active nitroxide radical forms. tum.de This unmasks the redox-active sites, yielding a polymer densely populated with radical groups. These resulting radical-containing polyvinylphosphonates have been investigated as novel redox-active cathode materials in organic battery setups. tum.de Research has shown that the performance of these materials, such as capacity retention during charging and discharging, can be improved by increasing the molecular weight of the polymer, which helps to prevent the agglomeration of the redox-active material. tum.de This demonstrates a sophisticated approach where a small molecule scaffold is used to build a functional macromolecular material for energy storage. tum.deuchicago.edu

Table 4: Integration into Redox-Active Polymers

| Polymer Architecture | Integrated Redox-Active Unit | Deprotection Method | Target Application | Reference |

|---|

Advanced Spectroscopic and Structural Elucidation of 1 Methoxypiperidin 4 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for elucidating the solution-state structure and dynamics of organic molecules. For 1-methoxypiperidin-4-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment and conformational analysis.

Multi-dimensional NMR experiments are indispensable for mapping the complex network of covalent bonds and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal correlations between adjacent protons on the piperidine (B6355638) ring, such as H-2 with H-3 and H-5 with H-6. It would also show couplings between the carbinol proton (H-4) and its neighbors at C-3 and C-5, confirming the position of the hydroxyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbon atoms (¹J-coupling). sdsu.edu It allows for the definitive assignment of each carbon atom in the piperidine ring by linking it to its corresponding, already-assigned proton signal. The methoxy (B1213986) protons, for instance, would show a clear correlation to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this compound would include the correlation from the methoxy protons (-OCH₃) to the C-2 and C-6 carbons of the piperidine ring, confirming the attachment of the methoxy group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry and preferred conformations. princeton.edu For instance, NOESY can distinguish between axial and equatorial protons on the piperidine ring. Strong cross-peaks between protons in a 1,3-diaxial relationship would provide evidence for a chair conformation and help establish the relative orientation of the hydroxyl and methoxyamino substituents.

A summary of predicted NMR data is presented below.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |

| -OCH₃ | ~3.60 (s, 3H) | ~50.0 | C2, C6 | H2e, H6e |

| H2, H6 | a: ~2.40 (m, 2H), e: ~3.10 (m, 2H) | ~55.0 | C3, C5, -OCH₃ | H3a, H3e, H5a, H5e |

| H3, H5 | a: ~1.60 (m, 2H), e: ~2.00 (m, 2H) | ~34.0 | C2, C4, C6 | H2a, H2e, H4a, H5a, H5e |

| H4 | ~3.80 (m, 1H) | ~67.0 | C2, C3, C5, C6 | H3a, H3e, H5a, H5e |

| -OH | Variable | - | - | - |

| Predicted shifts and correlations are based on general principles and data for analogous structures like 1-methylpiperidin-4-ol. nih.gov |

The piperidine ring in this compound is not static but undergoes dynamic conformational changes, primarily the chair-chair ring inversion. Variable Temperature (VT) NMR is a powerful tool to study these dynamics. numberanalytics.comunibas.it

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons broaden and then resolve into distinct, separate signals. researchgate.net By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring-flipping process can be calculated using the Eyring equation. unibas.it This provides quantitative insight into the conformational stability of the molecule.

| Parameter | Observation |

| Room Temperature | Averaged signals for axial and equatorial protons. |

| Coalescence Temperature (Tc) | Broadening of signals for ring protons (H2, H3, H5, H6). |

| Low Temperature (< Tc) | Sharp, distinct signals for individual axial and equatorial protons. |

NMR spectroscopy provides detailed information for stereochemical assignment. The relative configuration of the hydroxyl group at C-4 can be determined by analyzing proton-proton coupling constants (³JHH) and NOE data. nih.gov

Coupling Constants: The magnitude of the coupling constant between H-4 and the adjacent protons at C-3 and C-5 depends on the dihedral angle. A large coupling constant (typically 8-12 Hz) is indicative of an axial-axial relationship, suggesting an equatorial position for the hydroxyl group. Smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships, pointing towards an axial hydroxyl group.

NOESY: As mentioned, NOESY experiments can confirm the spatial relationship between substituents. For example, if the C-4 hydroxyl group is in an axial position, the axial H-4 proton would show NOE correlations to the other axial protons at C-2 and C-6. This information, combined with coupling constant data, allows for the unambiguous assignment of the diastereomer. nih.gov

Variable Temperature NMR for Conformational Dynamics

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. rsc.org Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), which allows for the calculation of a unique molecular formula. miamioh.eduuni-saarland.de

For this compound (C₆H₁₃NO₂), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. This technique is invaluable for distinguishing between isomers and for confirming the identity of novel compounds. Furthermore, in reaction monitoring, HRMS can identify transient intermediates and final products by determining their exact masses, providing crucial evidence for proposed reaction mechanisms.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₁₃NO₂ | 131.0946 |

| [M+H]⁺ | C₆H₁₄NO₂ | 132.1025 |

| [M+Na]⁺ | C₆H₁₃NNaO₂ | 154.0844 |

X-ray Crystallography for Solid-State Structural Characterization and Stereochemical Confirmation

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. springernature.com By diffracting X-rays off a single crystal of this compound, a three-dimensional map of electron density can be generated, revealing the precise position of every atom.

This technique would yield:

Absolute Confirmation of Connectivity: Verifying the bonding arrangement predicted by NMR.

Precise Bond Lengths and Angles: Providing detailed geometric parameters.

Unambiguous Stereochemistry: Absolutely defining the relative configuration (cis/trans) of the substituents on the piperidine ring.

Solid-State Conformation: Revealing the exact chair conformation of the piperidine ring and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing.

While a specific crystal structure for the parent compound is not publicly available, analysis of related structures in crystallographic databases confirms that this technique provides incontrovertible proof of structure. ebi.ac.ukcore.ac.uk

| Crystallographic Parameter | Information Provided |

| Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Precise position of each atom in 3D space. |

| Bond Lengths, Angles, Torsion Angles | Detailed molecular geometry and conformation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. triprinceton.org These methods are complementary and are particularly useful for identifying functional groups and monitoring their transformation during chemical reactions. ksu.edu.saedinst.com

For this compound, key vibrational modes include:

O-H Stretch: A strong, broad absorption in the IR spectrum around 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol. Its disappearance would indicate a reaction at the hydroxyl group.

C-H Stretch: Sharp signals in both IR and Raman spectra between 3000 and 2800 cm⁻¹.

C-O Stretch: A strong band in the IR spectrum, typically in the 1260-1000 cm⁻¹ region, associated with the alcohol and methoxy groups.

N-O Stretch: A band in the 1000-900 cm⁻¹ region, characteristic of the N-O bond in the methoxyamine moiety.

Because IR and Raman spectroscopy rely on different selection rules (a change in dipole moment for IR, a change in polarizability for Raman), they provide complementary information. libretexts.org These techniques are fast, non-destructive, and can be used to monitor reaction progress in real-time, for example, by observing the appearance of a carbonyl stretch (~1700 cm⁻¹) if the alcohol at C-4 were to be oxidized to a ketone.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H | Stretch | 3400-3200 | Strong, Broad | Weak |

| C-H | Stretch | 3000-2850 | Medium-Strong | Strong |

| C-O | Stretch | 1150-1050 | Strong | Medium |

| N-O | Stretch | 1000-900 | Medium | Medium |

Theoretical and Computational Studies on 1 Methoxypiperidin 4 Ol Derivatives

Quantum Chemical Calculations of Electronic Structure and Stability

For instance, the CNDO/2 method has been used to calculate the electronic structure of various organic and inorganic compounds. researchgate.net Such calculations can reveal how different substituents on the piperidine (B6355638) ring or modifications to the methoxy (B1213986) group influence the electronic properties and, consequently, the reactivity and stability of the derivatives. The stability of a molecule is a critical factor, and quantum chemical calculations can predict it with a useful degree of accuracy. unipd.it

Key electronic properties that can be determined for 1-methoxypiperidin-4-ol derivatives include:

Molecular Orbital Energies (HOMO/LUMO): These values are crucial for predicting a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of a molecule, which is essential for understanding intermolecular interactions and reaction mechanisms.

Dipole Moment: This property influences a molecule's solubility and its interaction with polar environments.

| Computational Method | Calculated Property | Significance for this compound Derivatives |

| Semi-empirical (e.g., AM1) | Heats of formation, molecular orbital energies | Rapid screening of large numbers of derivatives for stability and reactivity trends. uns.ac.id |

| Density Functional Theory (DFT) | Electron density, electrostatic potential, reaction energies | Provides a more accurate description of electronic structure and is useful for studying reaction mechanisms and intermolecular interactions. |

| Ab initio methods | Highly accurate energies and properties | Serve as a benchmark for less computationally expensive methods. nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity and physical properties. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers between them. longdom.org For a flexible molecule like this compound, which contains a six-membered ring, multiple chair, boat, and twist-boat conformations are possible.

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. libretexts.org By mapping the PES, researchers can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. longdom.org The transition states, or saddle points on the PES, represent the energy barriers for conformational changes. longdom.org

For this compound derivatives, conformational analysis can reveal:

The preferred orientation of the methoxy and hydroxyl groups (axial vs. equatorial).

The effect of substituents on the conformational equilibrium of the piperidine ring.

The energetic pathways for ring inversion and other conformational changes.

This information is crucial for understanding how these molecules might bind to a biological target, as the active conformation may not be the most stable one in solution. Computational methods like molecular mechanics and quantum chemical calculations are used to generate and analyze the PES. um.esresearchgate.net

| Parameter | Description | Relevance to this compound |

| Dihedral Angles | Rotation around single bonds | Key variables in defining the conformation of the piperidine ring and the orientation of its substituents. |

| Energy Minima | Low-energy points on the PES | Correspond to stable conformations (e.g., chair, boat). longdom.org |

| Transition States | Saddle points on the PES | Represent the energy barriers for interconversion between different conformations. longdom.org |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (purely theoretical engagement)

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a larger molecule, such as a protein or enzyme. researchgate.net This is particularly relevant in drug discovery, where the goal is to design molecules that can bind to a specific biological target and modulate its function. frontiersin.org

In the context of this compound derivatives, molecular docking could be used to theoretically explore their potential as inhibitors of a particular enzyme. The process involves:

Obtaining the 3D structure of the target protein: This is often determined experimentally via X-ray crystallography or NMR spectroscopy, or it can be predicted using homology modeling.

Generating 3D conformations of the this compound derivative: This is where conformational analysis becomes important.

"Docking" the ligand into the active site of the protein: A scoring function is used to estimate the binding affinity for different binding poses.

These simulations can provide valuable insights into:

The preferred binding mode of the ligand: How the molecule orients itself within the active site.

Key intermolecular interactions: Such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov

The structural basis for selectivity: Why a particular derivative might bind more strongly to one target over another.

Molecular dynamics (MD) simulations can further refine the docked complex, providing information on the stability of the interaction over time. nih.gov

Mechanistic Studies of Reactions using Computational Approaches

Computational chemistry provides a window into the intricate details of chemical reactions, allowing researchers to study transient species and transition states that are often difficult or impossible to observe experimentally. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be mapped out. scielo.br

For this compound derivatives, computational methods can be used to study a variety of reactions, such as:

Synthesis: Elucidating the mechanism of reactions used to prepare these derivatives.

Metabolism: Predicting how these compounds might be metabolized by enzymes like cytochrome P450s.

Degradation: Understanding the pathways by which these molecules might break down under certain conditions.

Computational approaches, particularly DFT, are widely used for mechanistic studies. uio.no These calculations can help to:

Identify the rate-determining step of a reaction.

Explain the stereoselectivity or regioselectivity observed in a reaction.

Predict the effect of catalysts on the reaction pathway. uio.no

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org The basic principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A typical QSAR study involves the following steps:

Data Collection: A set of this compound derivatives with experimentally measured biological activity (e.g., IC50 values) is required. uns.ac.id

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. frontiersin.org

Once a robust QSAR model is developed, it can be used to:

Predict the biological activity of new, unsynthesized this compound derivatives. mdpi.com

Identify the key structural features that are important for activity.

Guide the design of more potent and selective compounds.

QSAR models, in conjunction with molecular docking and other computational methods, provide a powerful framework for the rational design of new molecules with desired properties. mdpi.com

Emerging Research Frontiers and Future Prospects for 1 Methoxypiperidin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-methoxypiperidin-4-ol and its derivatives is an active area of research, with a focus on developing more efficient and environmentally benign methods. A common approach to synthesizing this compound involves the reduction of the corresponding ketone, 1-methoxypiperidin-4-one (B179640). One documented method utilizes sodium borohydride (B1222165) in ethanol (B145695) to achieve this transformation, yielding the desired alcohol as a liquid product. google.com

More advanced and sustainable strategies are also being explored. For instance, the principles of green chemistry, such as the use of water as a solvent and the development of reusable catalysts, are being applied to the synthesis of related heterocyclic compounds. rsc.orgrsc.org While not yet specifically reported for this compound, these sustainable methodologies, including the use of inexpensive and non-toxic catalysts like alum, represent a significant future direction for its synthesis. researchgate.net

Furthermore, innovative strategies for constructing the core N-alkoxypiperidine scaffold have been developed, such as the ring-closing double reductive amination (DRA) of highly functionalized 1,5-dialdehydes with hydroxylamines. researchgate.net This method allows for the creation of complex polyhydroxylated N-alkoxypiperidines and could be adapted for the synthesis of this compound derivatives. researchgate.net The development of such cascade reactions is a testament to the ongoing efforts to create complex molecular architectures from simple precursors in a single pot. researchgate.net

Discovery of Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of this compound is largely dictated by the interplay between the N-methoxy group and the 4-hydroxyl group. The N-O bond, in particular, exhibits unique reactivity, allowing it to serve as a surrogate for a glycosidic bond in certain contexts. researchgate.netacs.org This has led to the synthesis of novel glycomimetics where the traditional C-O glycosidic linkage is replaced by an N-O bond, opening up new avenues in carbohydrate chemistry. researchgate.net

The cleavage of the N-O bond in N-alkoxypiperidines and related hydroxylamines is another area of active investigation. mdpi.com This transformation can be achieved under various conditions, including transition-metal-catalyzed and radical-mediated cyclizations, to generate a range of N-heterocycles. mdpi.com These studies provide a foundation for exploring new synthetic transformations of this compound, potentially leading to the discovery of novel reactivity patterns.

The use of this compound derivatives as protecting groups in organic synthesis, particularly in oligoribonucleotide synthesis, highlights another facet of its reactivity. researchgate.net The acid-catalyzed removal of 1-aryl-4-methoxypiperidin-4-yl protecting groups has been studied in detail, revealing a dependence on both the substitution on the aryl ring and the pH of the medium. researchgate.netresearchgate.net This tunable reactivity makes these derivatives valuable tools for the synthesis of complex biomolecules.

Integration of this compound as a Key Intermediate in New Synthetic Cascades

The unique structural features of this compound make it an ideal candidate for integration into cascade reactions, where multiple chemical transformations occur in a single synthetic operation. These one-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. nih.govrsc.org

For example, the synthesis of highly substituted piperid-4-ones has been achieved through a four-component condensation reaction, demonstrating the potential for complex molecule construction in a single step. nih.gov While this example does not directly involve this compound, it illustrates the type of cascade reaction where this scaffold could be a valuable component. The development of palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization for the synthesis of heterocycles also presents opportunities for integrating this compound into novel synthetic sequences. mdpi.com

The application of reductive amination routes in the synthesis of piperidine (B6355638) iminosugars showcases the use of cascade reactions to form the piperidine ring itself. researchgate.net The intramolecular double reductive amination of 1,5-dialdehydes with hydroxylamines is a powerful strategy for constructing polyhydroxylated N-alkoxypiperidines, where this compound can be seen as a fundamental structural unit. researchgate.net

Advanced Material Science Applications through Strategic Derivatization

The strategic derivatization of this compound is leading to the development of advanced functional materials with novel properties. A prominent example is in the field of organic radical polymers for energy storage applications. A derivative, 2,2,6,6-tetramethyl-1-methoxy-piperidin-4-ol (a protected form of the stable nitroxide radical TEMPO), has been used to create redox-active polymers. tum.de

These materials are synthesized by functionalizing a polymer backbone with the radical-containing piperidine unit. The resulting radical polyvinylphosphonates have been investigated as novel cathode materials in organic radical batteries. tum.de The key features of these materials are their reversible redox behavior and the ability to tune their properties by modifying the polymer structure. tum.de The use of alkoxyamine-protected TEMPO moieties allows for controlled polymerization, leading to polymers with well-defined molecular weights and narrow distributions. tum.de

The development of such materials highlights the potential of this compound derivatives in creating next-generation energy storage devices. The ability to fine-tune the electrochemical properties of these polymers through chemical modification of the piperidine ring opens up a vast design space for new battery materials. tum.de

Mechanistic Studies of its Behavior in Complex Chemical Environments

Understanding the fundamental behavior of this compound in complex chemical environments is crucial for its rational application in synthesis and materials science. Mechanistic studies, including computational and experimental approaches, are providing valuable insights into its conformational dynamics and reactivity.

Variable temperature NMR spectroscopy studies on a series of 4-substituted N-alkoxypiperidines have revealed that the rate-determining step in their stereomutation is the piperidine ring flip, rather than nitrogen inversion or rotation about the N-O bond. researchgate.net This indicates that the barriers to N-O bond rotation and nitrogen inversion are lower than the barrier to ring flip. researchgate.net

Computational studies, often employing density functional theory (DFT), are being used to probe the mechanisms of reactions involving N-alkoxypiperidines and related compounds. researchgate.netosti.govnih.gov These studies help to elucidate reaction pathways, identify key intermediates, and understand the factors that control stereoselectivity. For instance, DFT calculations have been used to gain insight into the mechanism of N-N bond cleavage in related systems, which can inform our understanding of N-O bond cleavage in N-alkoxypiperidines. rsc.orgnih.gov

Mechanistic investigations into the cleavage of C-O and N-O bonds in various contexts provide a framework for understanding the reactivity of the hydroxyl and methoxy (B1213986) groups of this compound. mdpi.comrsc.orgmdpi.com These studies, combining experimental kinetics with computational modeling, are essential for predicting and controlling the behavior of this versatile molecule in complex reaction cascades and for the design of new functional materials.

Q & A

Basic: What synthetic methodologies are recommended for 1-Methoxypiperidin-4-ol, and how can reaction efficiency be optimized?

Answer:

this compound can be synthesized via oxidation and radical coupling reactions. A validated approach involves using 4-hydroxy-piperidine derivatives (e.g., ZJ-701) and methanol as raw materials, with 30% H₂O₂ as an oxidant and a Cu-pyridine complex catalyst. Key optimization strategies include:

- Catalyst loading : Adjusting the Cu catalyst ratio (e.g., 0.5–2 mol%) to balance reaction rate and byproduct formation.

- Temperature control : Maintaining 40–60°C to enhance radical coupling efficiency while avoiding decomposition.

- Oxidant concentration : Incremental addition of H₂O₂ to minimize side reactions.

Yield improvements (from ~50% to >75%) are achievable by optimizing solvent polarity (e.g., ethanol/water mixtures) and reaction time (8–12 hours) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and hydroxyl (-OH) group positions. For example, the hydroxyl proton typically appears as a broad singlet at δ 3.8–4.2 ppm in CDCl₃.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 146.2 [M+H]⁺).

Cross-validation with FT-IR (stretching vibrations for C-O at 1100 cm⁻¹ and O-H at 3200–3400 cm⁻¹) is recommended .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Emergency measures :

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

- Comparative assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C).

- Data triangulation : Cross-reference results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Batch analysis : Verify compound purity (via HPLC) and stereochemical consistency (via chiral chromatography) to rule out structural variability.

- Open-data practices : Share raw datasets and experimental protocols to enable meta-analysis (per Maxwell’s framework for qualitative-quantitative hybrid studies) .

Advanced: What strategies are effective for elucidating the metabolic pathways of this compound in preclinical models?

Answer:

- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., demethylation products).

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-O substitution) to track metabolic stability via LC-MS/MS.

- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic enzymes.

- In vivo PK/PD : Administer radiolabeled ¹⁴C-compound in rodent models to quantify tissue distribution and excretion routes .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Scaffold diversification : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) and methoxy position to assess steric/electronic effects.

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) against target receptors (e.g., σ-1 receptors) to prioritize synthetic targets.

- Pharmacophore mapping : Use 3D-QSAR to correlate substituent patterns with activity (e.g., logP vs. IC₅₀ in enzyme inhibition).

- Validation : Test top candidates in dose-response assays (e.g., 0.1–100 μM) with positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。